molecular formula C22H19N5O5 B2596939 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021066-27-2

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2596939
CAS No.: 1021066-27-2
M. Wt: 433.424
InChI Key: WTSNNOBXFSQSMR-UHFFFAOYSA-N
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Description

“N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of such compounds can be optimized using computational methods. For example, the GAUSSIAN 16W program package can be used for the geometry optimization of the molecular structure of the studied compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study by Gilava et al. (2020) focused on the synthesis of triazolopyrimidines, a class that includes compounds similar to the one , and evaluated their antimicrobial and antioxidant activities (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
  • Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds structurally related to the chemical , and assessed their antimicrobial activities (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Activity

Synthesis and Characterization of Related Compounds

  • El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, related to the chemical , and characterized their structures (Azza M. El‐Kazak, M. Ibrahim, 2013).

Applications in Organic Chemistry and Pharmaceutical Research

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound could potentially interact with various biological targets.

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could focus on further exploring the biological activities of this specific compound and its potential applications in medicine.

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-29-16-5-2-14(3-6-16)21-25-24-19-8-9-20(26-27(19)21)30-11-10-23-22(28)15-4-7-17-18(12-15)32-13-31-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNNOBXFSQSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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